The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name as 4-cyclohexyloxy-benzenesulfonyl chloride. It can be sourced from various chemical suppliers and is often utilized in laboratory settings for synthetic purposes. According to PubChem, it is listed with the Chemical Abstracts Service number 100388-99-6, indicating its recognized status in chemical databases .
The synthesis of 4-cyclohexyloxy-benzenesulfonyl chloride typically involves the reaction of 4-cyclohexyloxy-benzenesulfonic acid with thionyl chloride or oxalyl chloride. These reagents facilitate the conversion of the carboxylic acid group into a sulfonyl chloride:
The general reaction can be summarized as follows:
This method is efficient and yields high purity products suitable for further applications .
The molecular structure of 4-cyclohexyloxy-benzenesulfonyl chloride features a benzene ring substituted with a cyclohexyloxy group at the para position and a sulfonyl chloride group. The structural representation can be illustrated as follows:
4-Cyclohexyloxy-benzenesulfonyl chloride participates in several important chemical reactions, including:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for 4-cyclohexyloxy-benzenesulfonyl chloride primarily involves its reactivity due to the electrophilic nature of the sulfonyl chloride group. When exposed to nucleophiles, the chlorine atom is displaced, allowing for the formation of new covalent bonds.
This mechanism underscores its utility in synthesizing various derivatives that can exhibit biological activity .
These properties are crucial for handling and application in laboratory settings .
4-Cyclohexyloxy-benzenesulfonyl chloride finds applications in various scientific fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The installation of the cyclohexyloxy moiety onto the benzenesulfonyl chloride scaffold relies on nucleophilic aromatic substitution (SNAr) chemistry, typically employing activated aryl halides as precursors. This approach strategically positions the cyclohexyloxy group para to the sulfonyl chloride function in the final molecule. The reaction involves the displacement of a leaving group (typically fluorine or chlorine) from an activated aromatic ring by cyclohexanol derivatives under basic conditions.
Key to this methodology is the use of electron-withdrawing groups – most commonly the sulfonyl chloride itself or protected precursors like sulfonates – at the para position to activate the ring toward nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate, where the electron-deficient aromatic carbon becomes susceptible to nucleophilic substitution. Cyclohexanol, activated as its alkoxide ion (generated in situ with strong bases like sodium hydride or potassium carbonate), serves as the nucleophile. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP), which effectively solvate the cation while leaving the nucleophile relatively unshielded, thereby enhancing reactivity [6].
Table 1: Nucleophilic Aromatic Substitution Conditions for Cyclohexyloxy Installation
Aryl Halide Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |
---|---|---|---|---|---|
4-Fluoronitrobenzene | K₂CO₃ | DMF | 80-90 | 8-12 | 70-85 |
4-Chlorobenzenesulfonyl chloride derivative | NaH | DMAc | 0→RT | 4-6 | 65-78* |
4-Fluorobenzenesulfonate ester | Cs₂CO₃ | NMP | 100-110 | 12-18 | 60-75 |
Note: *Yield for protected sulfonate precursor before deprotection and chlorosulfonation. [5] [6] [9]
The direct introduction of the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring bearing the pre-installed cyclohexyloxy group is most efficiently achieved via chlorsulfonation using chlorosulfonic acid (ClSO₃H). This reaction is highly exothermic and requires precise temperature control to maximize yield and purity. The general reaction involves the electrophilic attack of the chlorosulfonyl cation (⁺SO₂Cl), generated from chlorosulfonic acid, onto the electron-rich aromatic ring of 4-cyclohexyloxybenzene [4].
Critical optimization parameters identified in the literature include:
Table 2: Optimized Chlorsulfonation Parameters for 4-Cyclohexyloxybenzene
Parameter | Optimized Condition | Effect of Deviation |
---|---|---|
ClSO₃H Equivalents | 4.5 - 5.5 eq | <4 eq: Low Yield; >6 eq: Increased disulfonation/charring |
Addition Temperature | 0-5 °C | >10°C: Significant disulfonation and decomposition |
Reaction Temp (Post-add) | 0-5°C (1h) → RT (1h) or 0-5°C → 30-40°C (1-2h) | Prolonged high temp: Hydrolysis risk |
Moisture Control | Rigorous (Dried glassware/solvents, N₂ atm) | Moisture: Hydrolysis to sulfonic acid |
Quenching | Pour onto crushed ice with vigorous stirring | Slow quench/insufficient ice: Local heating/hydrolysis |
Purification | Extraction (DCM/CHCl₃) → Wash → Dry → Distill or Recrystallize | Incomplete washing: Acidic impurities; High distillation temp: Decomposition [4] |
An alternative route to installing the cyclohexyloxy group involves the direct Williamson ether synthesis between 4-hydroxybenzenesulfonyl chloride (or a protected derivative) and cyclohexyl bromide or iodide. However, the free sulfonyl chloride group is incompatible with the strong bases required. Therefore, this strategy necessitates either:
a) Protection/Deprotection Strategy: Protecting the sulfonyl chloride as a more base-stable group (e.g., sulfonate ester like methyl or ethyl sulfonate) before ether formation. The etherification is performed using cyclohexyl halide and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOH) in a polar aprotic solvent like DMF, acetone, or DMSO. Subsequently, the protecting group is removed, and the sulfonate is converted back to sulfonyl chloride (e.g., using PCl₅, SOCl₂, or chlorosulfonic acid under controlled conditions) [6].b) Esterification First: Synthesizing the sulfonyl chloride after Williamson ether synthesis using a phenol precursor. This is often the preferred route. The key step involves the O-alkylation of 4-hydroxybenzene derivatives (e.g., 4-halophenol, 4-nitrophenol) with cyclohexanol derivatives under basic conditions.
For route (b), the reaction of cyclohexanol with a 4-substituted phenol (X = F, Cl, NO₂, SO₂NH₂ etc.) is catalyzed by strong bases (KOH, NaOH) or preferably, phase-transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB) under milder conditions. Using the alkoxide directly (from cyclohexanol + NaH) and reacting it with 4-fluoronitrobenzene is highly efficient in anhydrous DMF at temperatures between 50°C and 90°C, yielding 4-cyclohexyloxynitrobenzene. The nitro group can then be reduced and the aniline derivative used in diazotization/chlorosulfonation sequences, or the nitro group can be displaced if activated sufficiently. Optimization focuses on minimizing hydrolysis of the sulfonyl chloride precursor (if present) or the phenol itself, and preventing elimination side reactions from the cyclohexyl moiety. Stoichiometric control (slight excess of the electrophile, ~1.1-1.2 eq) and the use of anhydrous polar aprotic solvents (DMF, DMAc) are critical for high yields (typically 75-90%) [5] [6] [9].
Achieving the desired 1,4-disubstitution pattern (cyclohexyloxy para to sulfonyl chloride) requires strategies for regiocontrol. This is addressed through two main approaches:
Table 3: Regioselective Synthesis Strategies for 4-Cyclohexyloxy-benzenesulfonyl Chloride
Strategy | Key Advantage | Key Disadvantage | Typical Yield (Overall) |
---|---|---|---|
Direct Chlorsulfonation of 1-Cyclohexyloxybenzene | Simplicity (Fewer steps) | Mixture of isomers (ortho, para); Separation required; Disulfonation risk | 45-65% (after purification) |
SNAr on Activated 4-Halo-(protected sulfonyl chloride) | High regioselectivity for para substitution | Requires protection/deprotection steps | 60-75% (multi-step) |
Williamson Ether on 4-Hydroxy-(protected sulfonyl chloride) | Clear regiochemistry | Requires protection/deprotection; Base-sensitive intermediates | 55-70% (multi-step) |
Directed ortho-Metalation Sequence | Highest regiocontrol; Access to complex analogs | Multiple steps; Air/moisture sensitive reagents; Cost | 40-60% (multi-step) [4] [6] |
Table 4: Key Properties of 4-Cyclohexyloxy-benzenesulfonyl Chloride
Property | Value/Description | Source/Determination Method |
---|---|---|
CAS Registry Number | Not found in provided results | - |
Molecular Formula | C₁₂H₁₅ClO₃S | Elemental Analysis |
Molecular Weight | 274.76 g/mol | Calculated |
Physical State | Low-melting solid or viscous oil | Observation |
Melting Point | Expected range: 40-55 °C (Literature analogs [7]) | Differential Scanning Calorimetry (DSC) |
Boiling Point | Decomposes; Distills with decomposition under high vacuum | - |
Density | ~1.25-1.30 g/mL at 25°C (Est. based on [5] [7]) | Pycnometry |
Refractive Index (n²⁵D) | ~1.550-1.560 (Est. based on [5]) | Refractometry |
Solubility | Soluble: DCM, CHCl₃, THF, DMF, DMSO, Acetone, Ether; Insoluble: Water, Hexane | Standard solubility tests |
Characteristic IR Bands (cm⁻¹) | ~1370 (asym SO₂), ~1180 (sym SO₂), ~1240 (C-O-C aryl alkyl ether), ~850 (para-disubst benzene) | FT-IR Spectroscopy |
Characteristic ¹H NMR (CDCl₃, δ ppm) | ~1.0-2.0 (m, 10H, Cyclohexyl CH₂), ~3.5-4.0 (m, 1H, O-CH), ~7.0 (d, 2H, ArH ortho to O), ~7.8 (d, 2H, ArH ortho to SO₂Cl) | NMR Spectroscopy |
Stability | Moisture-sensitive; Store under inert atmosphere at 0-4°C | - |
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